Tasquinimod

描述

塔斯奎莫德是一种靶向肿瘤微环境的小分子抑制剂。它主要以其抗血管生成、免疫调节和抗转移特性而闻名。 该化合物因其在治疗各种癌症(特别是去势抵抗性前列腺癌)方面的潜力而被广泛研究 .

准备方法

合成路线和反应条件

塔斯奎莫德是由喹啉-3-甲酰胺衍生物合成而来反应条件通常涉及使用有机溶剂和催化剂来促进所需化合物的形成 .

工业生产方法

塔斯奎莫德的工业生产涉及扩大实验室合成工艺。这包括优化反应条件以确保高产率和纯度。 该过程可能涉及使用连续流动反应器和其他先进技术来提高效率并降低生产成本 .

化学反应分析

反应类型

塔斯奎莫德会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以改变塔斯奎莫德中存在的官能团。

取代: 取代反应可以将新的官能团引入分子中.

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种有机溶剂。 反应条件通常涉及控制温度和压力以确保预期的结果 .

主要形成的产物

这些反应形成的主要产物包括塔斯奎莫德的各种衍生物,它们可能具有不同的生物活性。 这些衍生物通常因其潜在的治疗应用而被研究 .

科学研究应用

Immunomodulatory Effects

Tasquinimod has been shown to modulate the tumor microenvironment by affecting myeloid cell populations, which are critical in immune suppression within tumors. It enhances immune responses and augments the efficacy of other immunotherapies such as Sipuleucel-T and ipilimumab .

Anti-Angiogenic Properties

The compound inhibits angiogenesis, the process by which new blood vessels form from existing ones. This mechanism is crucial for tumor growth and metastasis, as tumors require a blood supply to grow beyond a certain size .

Anti-Metastatic Activity

Preclinical studies have demonstrated that this compound can inhibit both the growth and spread of cancer cells in various models, indicating its potential to prevent metastasis .

Prostate Cancer

This compound has undergone rigorous testing for efficacy in prostate cancer treatment. In a Phase II clinical trial, it significantly improved progression-free survival compared to placebo (median progression-free survival doubled) in patients with metastatic castration-resistant prostate cancer . However, it did not extend overall survival in a Phase III study .

Other Cancers

Beyond prostate cancer, this compound is being evaluated for effectiveness against several other solid tumors, including:

- Hepatocellular carcinoma

- Ovarian carcinoma

- Renal cell carcinoma

- Gastric carcinoma

These trials aim to assess its activity in patients who have progressed after standard therapies .

Phase II Study of this compound in Prostate Cancer

In this study involving men with minimally symptomatic metastatic castration-resistant prostate cancer, this compound demonstrated:

- Improved progression-free survival : The hazard ratio was 0.69 (95% CI: 0.60–0.80), indicating a significant reduction in the risk of radiographic progression or death compared to placebo.

- Safety Profile : this compound was generally well tolerated, with manageable side effects reported .

Combination Therapy Trials

This compound has also been tested in combination with other therapies:

- In preclinical models, it was combined with immunotherapeutic agents to enhance antitumor effects by modulating suppressive myeloid cells .

- Ongoing clinical trials are assessing its efficacy when used alongside existing treatments for various cancers .

Data Summary Table

作用机制

塔斯奎莫德通过靶向肿瘤微环境来发挥其作用。它与 S100A9 蛋白结合,抑制其与受体(如晚期糖基化终产物受体和 Toll 样受体 4)的相互作用。 这种抑制减少了髓源性抑制细胞的积累和抑制功能,从而增强了免疫反应并减少了肿瘤血管生成 . 此外,塔斯奎莫德会影响缺氧诱导因子 1 控制基因的表达,进一步抑制肿瘤生长 .

相似化合物的比较

类似化合物

帕奎莫德: 另一种具有类似免疫调节特性的喹啉-3-甲酰胺衍生物。

塔斯奎莫德的独特之处

塔斯奎莫德的独特之处在于它具有双重作用机制,既靶向肿瘤微环境,又靶向免疫系统。 这种双重靶向增强了其治疗潜力,使其区别于其他类似化合物 .

生物活性

Tasquinimod is a small-molecule immunomodulator originally developed for the treatment of prostate cancer. It has shown promise in various malignancies due to its multifaceted biological activities, including immunomodulation, anti-angiogenesis, and antitumor effects. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound operates through several mechanisms that impact the tumor microenvironment:

- Binding to S100A9 : this compound binds to the inflammatory protein S100A9, inhibiting its interaction with receptors such as TLR4 and RAGE. This interaction is crucial in tumor development and progression .

- Inhibition of Tumor Growth : In preclinical models, this compound has been shown to inhibit tumor cell growth and metastasis. For instance, in mouse models of prostate cancer, it reduced the expression of immunosuppressive cytokines like TGF-β, which is known to attract myeloid-derived suppressor cells (MDSCs) into the tumor stroma .

- Immunomodulatory Effects : this compound enhances T cell proliferation and functionality by modulating myeloid cell populations. This shift leads to a more immunostimulatory environment, reducing myeloid-mediated immunosuppression .

Case Studies

-

Castrate-Resistant Prostate Cancer (CRPC) :

- A phase I trial evaluated this compound in patients with CRPC. The study found that this compound significantly improved progression-free survival (PFS) compared to placebo. Specifically, 69% of patients on this compound were progression-free at six months versus 37% on placebo (p < 0.001) with a median PFS of 7.6 months for this compound compared to 3.3 months for placebo .

- Multiple Myeloma :

Table 1: Summary of Clinical Trials Involving this compound

Biological Activity Insights

This compound's ability to modulate immune responses while simultaneously exhibiting anti-angiogenic properties makes it a unique candidate for cancer therapy. Its binding affinity for S100A9 not only disrupts pro-tumorigenic signaling but also enhances immune cell activation within the tumor microenvironment.

属性

IUPAC Name |

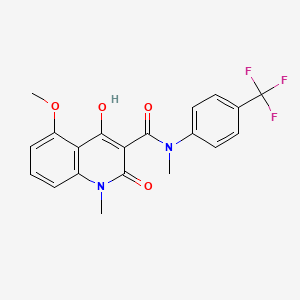

4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDYALNGTUAJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180183 | |

| Record name | Tasquinimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254964-60-8 | |

| Record name | Tasquinimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254964-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tasquinimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254964608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tasquinimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tasquinimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASQUINIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756U07KN1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action of Tasquinimod?

A1: this compound exerts its anti-cancer effects primarily through two mechanisms:

- Inhibition of Histone Deacetylase 4 (HDAC4): this compound binds with high affinity to the regulatory Zinc (Zn2+) binding domain of HDAC4. This allosteric binding prevents the formation of the HDAC4/N-CoR/HDAC3 complex, which is essential for the deacetylation of histones and HDAC4 client transcription factors like Hypoxia-inducible factor 1-alpha (HIF-1α). []

- Binding to S100A9: this compound binds to S100A9, a protein abundantly produced by myeloid-derived suppressor cells (MDSCs). This interaction disrupts the binding of S100A9 to its receptors (TLR4, RAGE), which are implicated in MDSC accumulation and immunosuppressive activity. [, , , ]

Q2: What are the downstream consequences of HDAC4 inhibition by this compound?

A2: By inhibiting HDAC4, this compound disrupts the adaptive transcriptional response necessary for cancer cell survival and angiogenesis within the tumor microenvironment, particularly under hypoxic and acidic conditions. [] This leads to the inhibition of the “angiogenic switch,” reducing tumor vascularization. [, , ]

Q3: How does this compound's binding to S100A9 impact tumor growth?

A3: this compound's interaction with S100A9 reduces the accumulation and immunosuppressive function of MDSCs and M2-polarized macrophages. [, , , , ] This, in turn, enhances the antitumor immune response, as evidenced by increased T-cell activation and reduced tumor growth in preclinical models. [, ]

Q4: Does this compound directly affect tumor cells?

A4: While this compound's primary targets are within the tumor microenvironment, it can also directly impact tumor cells. Studies show that this compound decreases the proliferation of multiple myeloma cells in vitro and in vivo. This effect is associated with an inhibition of c-MYC expression and increased p27 expression. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H16ClN3O3. It has a molecular weight of 373.83 g/mol.

Q6: Have computational chemistry techniques been used in the development of this compound?

A6: Yes, structure-activity relationship (SAR) studies using a library of quinoline-3-carboxamide analogs helped identify the active pharmacophore of this compound. These studies revealed that the two carbonyl oxygens in the quinoline-2-position and 3-position carboxamide side chain are crucial for its activity. [] Additionally, computational screening against the S100A8/S100A9 complex led to the identification of potential compounds targeting MDSC accumulation. []

Q7: How is this compound formulated to enhance its stability, solubility, or bioavailability?

A7: While specific formulation details were not extensively provided in the research, one study mentions the development and validation of a bioanalytical method for this compound using dried blood spot analysis combined with LCMS/MS. [] This suggests efforts to optimize its analysis and potentially its formulation for improved bioavailability and patient convenience. Additionally, research indicates that this compound's binding to albumin, particularly within the tumor microenvironment, enhances its uptake and potency despite low plasma concentrations. [] This highlights the importance of considering protein binding in its pharmacokinetic profile.

Q8: Does this compound preferentially accumulate in tumor tissues?

A9: Yes, this compound exhibits an enhanced permeability and retention (EPR) effect, leading to higher drug concentrations within the tumor microenvironment compared to normal tissues. [] This is attributed to the leakier vasculature in tumors, facilitating the preferential accumulation of albumin-bound this compound. []

Q9: What types of preclinical models have been used to evaluate this compound's efficacy?

A9: Numerous in vitro and in vivo models have been employed to investigate this compound's anti-cancer activity. These include:

- In vitro: Endothelial cell sprouting assays to assess anti-angiogenic effects. [, ]

- In vivo: Human prostate cancer xenograft models in mice to evaluate tumor growth inhibition, anti-angiogenic effects, and impact on bone metastases. [, , , , , , ]

- Syngeneic Mouse Models: Models like the 4T1 breast cancer model and the Myc-CaP and TRAMP prostate cancer models have been used to study the effects of this compound on the immune system and its impact on tumor progression. [, , ]

Q10: Has this compound shown efficacy in clinical trials?

A10: this compound has been evaluated in various clinical trials for metastatic castration-resistant prostate cancer (mCRPC):

- Phase II Trial: A randomized, double-blind, placebo-controlled trial showed that this compound significantly prolonged progression-free survival (PFS) compared to placebo in men with minimally symptomatic mCRPC. [] The median PFS was 7.6 months for this compound versus 3.3 months for placebo. []

Q11: What other tumor types have been explored as potential targets for this compound?

A12: Preclinical studies suggest potential for this compound in other cancers like breast cancer, bladder cancer, multiple myeloma, and small cell lung cancer. [, , , ] Additionally, a phase II trial explored its efficacy in hepatocellular carcinoma, ovarian cancer, renal cell carcinoma, and gastric cancer, though further development in these indications was not pursued based on the data. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。